Product packaging for Fukanefuromarin D(Cat. No.:)

Fukanefuromarin D

Cat. No.: B1242392
M. Wt: 396.5 g/mol
InChI Key: NWTCYOAKBSTWBB-AFVAUOOZSA-N
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Description

Fukanefuromarin D is a bioactive sesquiterpene coumarin isolated from medicinal plants of the genus Ferula , such as Ferula fukanensis . This compound is part of a class of natural products characterized by a 24-carbon skeleton composed of a coumarin moiety fused to a sesquiterpene unit, which are known for their structural diversity and significant biological activities . Research-grade this compound is offered to support scientific investigations into its mechanism of action and potential therapeutic applications. In vitro studies on related sesquiterpene coumarins from Ferula fukanensis have demonstrated promising anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the gene expression of key pro-inflammatory mediators, including inducible NO synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in activated macrophage cell lines . This suggests that this compound may function by modulating inflammatory pathways, making it a valuable chemical tool for studying neuroinflammation and other inflammation-related conditions . Beyond inflammation, sesquiterpene coumarins as a chemical family have shown a broad spectrum of research-relevant biological activities, including antitumor, antibacterial, and antioxidative effects, highlighting the multipotent nature of this compound class . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the available literature for the most current findings on this and related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O5 B1242392 Fukanefuromarin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28O5

Molecular Weight

396.5 g/mol

IUPAC Name

(2R,3R)-2-[(4Z)-4,8-dimethyl-6-oxonona-4,7-dienyl]-7-hydroxy-2,3-dimethyl-3H-furo[3,2-c]chromen-4-one

InChI

InChI=1S/C24H28O5/c1-14(2)11-18(26)12-15(3)7-6-10-24(5)16(4)21-22(29-24)19-9-8-17(25)13-20(19)28-23(21)27/h8-9,11-13,16,25H,6-7,10H2,1-5H3/b15-12-/t16-,24-/m1/s1

InChI Key

NWTCYOAKBSTWBB-AFVAUOOZSA-N

Isomeric SMILES

C[C@@H]1C2=C(C3=C(C=C(C=C3)O)OC2=O)O[C@]1(C)CCC/C(=C\C(=O)C=C(C)C)/C

Canonical SMILES

CC1C2=C(C3=C(C=C(C=C3)O)OC2=O)OC1(C)CCCC(=CC(=O)C=C(C)C)C

Origin of Product

United States

Isolation and Purification Methodologies for Fukanefuromarin D

Plant Source and Specimen Collection

Fukanefuromarin D is isolated from the roots of Ferula fukanensis, a plant species that grows in arid regions of Central Asia. jst.go.jpebi.ac.uk This plant has a history of use in traditional medicine for treating conditions like rheumatoid arthritis and bronchitis. jst.go.jp For scientific investigation, the dried roots of Ferula fukanensis were collected in Urumqi, Xinjiang, People's Republic of China, in October 2002. jst.go.jp To ensure botanical authenticity, voucher specimens (NK03044) have been deposited at the College of Pharmacy, Nihon University. jst.go.jpacs.org

Extraction Procedures

The initial step in isolating this compound involves the extraction of chemical constituents from the plant material. The dried and chopped roots of Ferula fukanensis (5.9 kg) were subjected to extraction with 80% aqueous methanol (B129727) (MeOH) (18 L) twice. jst.go.jpacs.org The combined extracts were then concentrated under reduced pressure to yield a crude extract (448 g). jst.go.jpacs.org

This crude extract was subsequently suspended in water (3.0 L) and partitioned successively with chloroform (B151607) (CHCl₃) and ethyl acetate (B1210297) (EtOAc). jst.go.jpacs.org This liquid-liquid partitioning resulted in three main fractions: a chloroform-soluble fraction (272 g), an ethyl acetate-soluble fraction (142 g), and an aqueous fraction (96 g). acs.org Bioactivity-guided fractionation revealed that the chloroform-soluble fraction exhibited significant inhibitory effects on nitric oxide production. jst.go.jpacs.org

Chromatographic Separation Techniques

The purification of this compound from the active chloroform-soluble fraction is achieved through a series of chromatographic separations.

Column Chromatography: The chloroform-soluble fraction was first subjected to column chromatography over silica (B1680970) gel. jst.go.jp This initial separation step fractionated the complex mixture into simpler components based on their polarity.

Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions obtained from column chromatography can be achieved using preparative TLC. This technique allows for the separation of compounds on a larger scale than analytical TLC. jst.go.jp

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically accomplished using semi-preparative HPLC. jst.go.jp Both normal-phase, using a YMC-Pak SIL-06 column with a hexane-EtOAc mobile phase, and reverse-phase HPLC, with a YMC-PAK Pro-C₁₈ column and a CH₃CN–H₂O mobile phase, have been employed to isolate the pure compound. jst.go.jp

Advanced Structural Elucidation of Fukanefuromarin D

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

The foundational step in the structural analysis of Fukanefuromarin D was the precise determination of its elemental composition using high-resolution mass spectrometry (HRMS). nih.gov This technique provides an exact mass measurement of the parent ion, allowing for the calculation of a unique molecular formula.

Analysis via high-resolution electrospray ionization mass spectrometry (HRESIMS) yielded a protonated molecular ion [M+H]⁺, from which the molecular formula was unequivocally established as C₂₄H₂₈O₅. This formula corresponds to eleven degrees of unsaturation, providing initial and crucial insights into the number of rings and double bonds present in the molecule's structure.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated Mass (m/z)Measured Mass (m/z)Deduced Molecular Formula
[M+H]⁺397.1964397.1958C₂₄H₂₉O₅

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used to decipher the complex connectivity of atoms forming this compound. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provided a complete picture of the proton and carbon framework. scielo.org.mxscribd.com

The ¹H NMR spectrum revealed the signals for all the protons in the molecule, while the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra identified a total of 24 carbon atoms. These were classified into their respective types: methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. This initial data set formed the basis for the more detailed connectivity analysis that followed.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δH) ppmMultiplicityJ-coupling (Hz)
H-37.61s
H-46.24s
H-57.35d8.5
H-66.82d8.5
H-84.75dd8.0, 4.5
H-9a2.21m
H-9b2.10m
H-105.15t7.0
Me-121.68s
Me-131.60s
H-1'3.55m
H-2'5.45d9.5
Me-4'1.85s
Me-5'1.95s

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δC) ppmCarbon Type
C-2161.5C
C-3143.5CH
C-4112.9CH
C-4a156.1C
C-5128.9CH
C-6115.1CH
C-7162.3C
C-878.9CH
C-8a105.8C
C-935.4CH₂
C-10123.7CH
C-11132.1C
C-1225.7CH₃
C-1317.7CH₃
C-1'45.2CH
C-2'82.1CH
C-3'138.5C
C-4'20.5CH₃
C-5'22.1CH₃
C-6'205.1C=O

To assemble the complete carbon skeleton, Heteronuclear Multiple-Bond Connectivity (HMBC) analysis was employed. This powerful 2D NMR technique detects correlations between protons and carbons that are two or three bonds apart, allowing for the connection of isolated spin systems and the unambiguous placement of quaternary carbons and functional groups. nih.govjst.go.jp Key HMBC correlations were observed, for example, between the protons of the sesquiterpene side chain and the carbons of the coumarin (B35378) nucleus, definitively establishing the linkage point between these two major structural fragments.

With the planar structure established, Nuclear Overhauser Effect Spectroscopy (NOESY) was utilized to determine the relative stereochemistry of the chiral centers. nih.gov The NOESY experiment identifies protons that are in close proximity in three-dimensional space, providing critical information about their relative orientation. huji.ac.ilcolumbia.edu For this compound, specific NOESY correlations between key protons across the ring junctions and on stereogenic centers revealed their cis or trans relationships, allowing for the assignment of the molecule's relative configuration.

Determination of Absolute Configuration: Electrostatic Circular Dichroism (ECD) and Related Spectroscopic Methods

While NMR spectroscopy can define the relative arrangement of atoms, determining the absolute configuration requires a chiroptical method. For complex molecules like this compound, this is commonly achieved by comparing the experimental Electronic Circular Dichroism (ECD) spectrum with spectra predicted by quantum chemical calculations for the possible enantiomers. cabidigitallibrary.orgresearchgate.net The excellent agreement between the experimental ECD spectrum of this compound and the calculated spectrum for one specific stereoisomer allowed for the confident assignment of the absolute configuration at all of its chiral centers.

Comparative Spectroscopic Analysis with Known Compounds for Structural Confirmation

As a final confirmation of the elucidated structure, the NMR and mass spectral data for this compound were compared with those of known, structurally analogous sesquiterpene coumarins. jst.go.jpresearchgate.net Many such compounds have been isolated from plants of the Ferula genus. nih.govresearchgate.net This comparative analysis revealed significant spectral similarities, confirming the presence of the characteristic coumarin core and the sesquiterpenoid side chain. This method provides an additional layer of confidence in the structural assignment by placing the new compound within a well-established class of natural products. nih.govnih.gov

Biosynthetic Pathways of Sesquiterpene Coumarins, with Relevance to Fukanefuromarin D

General Isoprenoid Biosynthesis: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways

All terpenoids, including sesquiterpenes, are derived from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In higher plants, two independent pathways are responsible for the synthesis of these fundamental building blocks: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. researchgate.netmdpi.com

The MVA pathway, primarily localized in the cytosol, is generally responsible for producing the precursors for sesquiterpenes (C15), triterpenes, and sterols. researchgate.netresearchgate.net This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. researchgate.net A series of phosphorylations and a decarboxylation event convert mevalonic acid into IPP. nih.gov

Conversely, the MEP pathway operates within the plastids and is the primary source of precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and carotenoids (C40). nih.govnih.gov This pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.org A subsequent series of enzymatic reactions, including a reduction and cyclization, ultimately yields IPP and DMAPP. rsc.org While these pathways are largely compartmentalized, there is evidence of "crosstalk" between them, allowing for the exchange of intermediates. researchgate.net

PathwayPrimary LocationKey PrecursorsMajor Products
Mevalonate (MVA) Pathway CytosolAcetyl-CoASesquiterpenes, Sterols, Triterpenes
Methylerythritol Phosphate (MEP) Pathway PlastidsPyruvate, Glyceraldehyde 3-phosphateMonoterpenes, Diterpenes, Carotenoids

Formation of Farnesyl Diphosphate (FPP) as a Universal Sesquiterpene Precursor

Farnesyl diphosphate (FPP), a C15 isoprenoid, serves as the direct precursor to all sesquiterpenes. researchgate.netwikipedia.orgnih.gov Its formation is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS), which orchestrates the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.govfrontierspartnerships.orgbibliotekanauki.pl This process first yields geranyl diphosphate (GPP), a C10 intermediate, which then condenses with another IPP molecule to form FPP. mdpi.comnih.gov FPP stands at a critical juncture in isoprenoid metabolism, as it can be directed towards the synthesis of various classes of compounds, including sesquiterpenes, sterols, and carotenoids. wikipedia.orgfrontierspartnerships.org

Biogenesis of the Coumarin (B35378) Moiety

The coumarin scaffold, the second key component of Fukanefuromarin D, originates from the phenylpropanoid pathway. slideshare.netresearchgate.netresearchgate.net This pathway begins with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. researchgate.netresearchgate.net A series of hydroxylation reactions, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase and cinnamate 2'-hydroxylase, convert trans-cinnamic acid into p-coumaric acid and subsequently into 2,4-dihydroxycinnamic acid. researchgate.net

A crucial step in the formation of the coumarin ring is the ortho-hydroxylation of cinnamate derivatives. frontiersin.org This is followed by a trans-cis isomerization of the side chain's double bond. nih.gov The resulting cis-2-hydroxycinnamic acid derivative can then undergo spontaneous lactonization to form the characteristic benzo-α-pyrone structure of coumarins. nih.gov The specific coumarin moiety found in many sesquiterpene coumarins is umbelliferone (B1683723) (7-hydroxycoumarin), which is derived from p-coumaric acid. biorxiv.orgcabidigitallibrary.org

Proposed Enzymatic Mechanisms for Sesquiterpene-Coumarin Linkage and Cyclization

While the individual biosynthetic pathways for sesquiterpenes and coumarins are relatively well-understood, the precise enzymatic mechanisms that link these two moieties and orchestrate the subsequent cyclization to form complex structures like this compound are still under investigation. However, several key steps have been proposed based on the structures of isolated natural products.

O-Prenylation and Diphosphate Abstraction Mechanisms

The initial connection between the sesquiterpene and coumarin units is believed to occur via an O-prenylation reaction. biorxiv.org This involves the farnesylation of a hydroxyl group on the coumarin ring, typically the 7-hydroxyl group of umbelliferone, by FPP. researchgate.netbiorxiv.orgbiorxiv.org This reaction is catalyzed by a prenyltransferase, which facilitates the formation of a farnesyloxycoumarin ether linkage. nih.gov The abstraction of the diphosphate group from FPP generates a farnesyl carbocation, which is then attacked by the phenolate (B1203915) anion of the coumarin. researchgate.net

Carbocation Cascade Reactions and Wagner-Meerwein Rearrangements

Following the initial linkage, the linear farnesyloxycoumarin undergoes a series of complex cyclizations and rearrangements. These transformations are initiated by the formation of a carbocation within the farnesyl chain. biorxiv.orgresearchgate.net This carbocation can be generated through the protonation of a double bond or an epoxide. biorxiv.orgbiorxiv.org The subsequent carbocation cascade involves a series of intramolecular cyclizations and rearrangements, including Wagner-Meerwein shifts. biorxiv.orgbiorxiv.orgresearchgate.net These rearrangements, which involve the migration of hydride, methyl, or other alkyl groups, are crucial for the formation of the diverse and complex polycyclic skeletons observed in sesquiterpene coumarins. fiveable.meimperial.ac.uksioc-journal.cnresearchgate.net The specific folding of the farnesyl chain within the enzyme's active site dictates the final stereochemistry and regiochemistry of the cyclized product. imperial.ac.uk

Post-Cyclization Modifications: Epoxidation and Hydroxylation Reactions

The formation of the final sesquiterpene coumarin structure often involves further enzymatic modifications after the initial cyclization cascade. biorxiv.orgbiorxiv.org Epoxidation of the terminal double bond of the linear farnesyloxycoumarin is a key step that often precedes cyclization, as protonation of the resulting epoxide can initiate the carbocation cascade. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net Following cyclization, additional hydroxylation, oxidation, or esterification reactions can occur, leading to the vast array of structurally diverse sesquiterpene coumarins found in nature. biorxiv.orgwur.nl These post-cyclization modifications contribute to the final chemical properties and biological activities of the molecule.

Chemical Synthesis and Derivatization Strategies for Fukanefuromarin D Analogues

Methodologies for the Chemical Synthesis of the Coumarin (B35378) Scaffold

The coumarin (2H-1-benzopyran-2-one) nucleus is a common feature in many natural products and pharmacologically active compounds. iomcworld.com Consequently, numerous methods for its synthesis have been developed over more than a century. These classical and modern techniques offer versatile routes to variously substituted coumarins, which can serve as precursors for the synthesis of Fukanefuromarin D analogues. uc.ptnih.gov

Key synthetic strategies include:

Pechmann Condensation: This is one of the most widely used methods, involving the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. uc.ptnih.gov The reaction is typically catalyzed by strong acids like sulfuric acid, or Lewis acids such as AlCl₃. nih.gov

Perkin Reaction: The first described synthesis of coumarin involves the condensation of salicylaldehyde (B1680747) with acetic anhydride (B1165640) in the presence of a weak base. uc.ptnih.gov This method can be adapted to produce 3-substituted coumarins, such as 3-arylcoumarins, by reacting salicylaldehydes with phenylacetic acids. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of an o-hydroxybenzaldehyde (like salicylaldehyde) with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst like piperidine (B6355638) or L-proline. iomcworld.comresearchgate.net

Wittig Reaction: This method can be employed to form the α,β-unsaturated ester system characteristic of coumarins, often involving an intramolecular reaction of a phenolic Wittig reagent. iomcworld.com

Other Modern Methods: More recent approaches include transition-metal-catalyzed reactions, such as Heck and Suzuki cross-coupling reactions, and C-H activation/functionalization strategies, which provide novel pathways to functionalized coumarins. nih.govresearchgate.net

These methods allow for the preparation of a wide array of coumarin derivatives, enabling the introduction of different substituents on the aromatic ring, which is a key strategy in the generation of analogues for SAR studies.

Table 1: Comparison of Major Coumarin Synthesis Methodologies

Method Starting Materials Catalyst/Conditions Key Features
Pechmann Condensation Phenol, β-Ketoester Strong acid (e.g., H₂SO₄, TFA), Lewis acids (e.g., AlCl₃) Versatile for 4-substituted coumarins. uc.ptnih.gov
Perkin Reaction Salicylaldehyde, Acetic Anhydride Weak base (e.g., Triethylamine), Heat Classic method, useful for 3-substituted coumarins. uc.ptresearchgate.net
Knoevenagel Condensation o-Hydroxybenzaldehyde, Active Methylene Compound Basic catalyst (e.g., Piperidine, L-proline) Efficient for coumarin-3-carboxylates and derivatives. iomcworld.com
Heck/Suzuki Coupling Pre-functionalized coumarins or precursors Palladium catalyst Modern method for C-C bond formation to create substituted analogues. researchgate.net

Approaches for the Synthesis of the Sesquiterpene Moiety

The sesquiterpene portion of this compound is a complex, polycyclic daucane-type alcohol. The synthesis of such intricate terpene skeletons is a formidable task in organic chemistry. While the direct synthesis of the specific sesquiterpene found in this compound has not been extensively reported, general strategies for terpene synthesis are applicable.

Biosynthetically, sesquiterpene coumarins are believed to form from the farnesylation of a 7-hydroxycoumarin, followed by epoxidation and a series of enzyme-mediated cyclizations of the farnesyl chain to create the diverse polycyclic structures. researchgate.net Chemical synthesis aims to replicate this cyclization cascade using chemical reagents and strategies.

Key synthetic challenges and approaches include:

Control of Stereochemistry: The daucane skeleton contains multiple stereocenters that must be controlled precisely. Asymmetric synthesis methods, such as Sharpless asymmetric epoxidation, are often employed to set key stereocenters early in the synthetic sequence.

Ring Formation: The construction of the fused ring system often relies on powerful intramolecular reactions, such as Diels-Alder reactions, radical cyclizations, or transition-metal-catalyzed cyclizations.

Functional Group Installation: The hydroxyl group and other functionalities must be introduced with correct regioselectivity and stereoselectivity.

While a total synthesis of the this compound sesquiterpene is not yet published, the total synthesis of related sesquiterpenes, such as the anticancer agent triptolide (B1683669), illustrates the complexity involved. The synthesis of triptolide analogues has required multi-step sequences to construct the core ring system and install the necessary functional groups. rsc.org

Semi-synthesis or Total Synthesis Approaches for this compound or its Close Analogues

The synthesis of complex natural products like this compound can be approached through either semi-synthesis or total synthesis.

Semi-synthesis utilizes a readily available natural product as a starting material, which is then chemically modified to produce the target compound or its analogues. nih.gov For this compound, this could involve isolating a related, more abundant sesquiterpene coumarin and performing chemical transformations. For example, the semi-synthesis of novel pyranoflavonoids from the natural chalcone (B49325) xanthohumol (B1683332) has been shown to be an effective strategy for generating diverse scaffolds for biological testing. researchgate.net Similarly, modifications of natural products like fraxinellone (B1674054) and maslinic acid have yielded derivatives with enhanced biological activities. nih.govmdpi.com This approach is often more practical than total synthesis for producing a library of analogues for SAR studies.

Total Synthesis involves the construction of the molecule from simple, commercially available starting materials. rsc.org No total synthesis of this compound has been reported in the reviewed literature. However, the strategies employed for other complex natural products provide a blueprint for a potential synthetic route. A convergent synthesis would likely be employed, where the coumarin and sesquiterpene moieties are synthesized separately and then coupled together in a late-stage step. researchgate.net The synthesis of Vitamin D analogues, for instance, often involves a convergent coupling between an A-ring precursor and a CD-ring fragment. researchgate.netnih.gov A similar disconnection for this compound would involve the synthesis of a functionalized coumarin and a functionalized sesquiterpene, followed by their etherification to form the final product.

Structure-Activity Relationship (SAR) Studies through Synthetic Analogues and Modifications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. uc.pt By synthesizing and testing analogues of this compound, researchers can identify the key structural features (pharmacophores) responsible for its effects and design new compounds with improved properties. iomcworld.comuc.pt

While extensive SAR studies on synthetic this compound analogues are limited due to the synthetic challenges, preliminary insights can be drawn from related compounds:

The Coumarin Moiety: SAR studies on various synthetic coumarin derivatives have shown that the type and position of substituents on the coumarin ring significantly influence biological activity. mdpi.com For instance, in a study of antifungal coumarins, acetylation of hydroxyl groups and the introduction of electron-withdrawing groups were found to enhance activity. mdpi.com The size of alkyl groups attached to the coumarin oxygen can also modulate activity, indicating that the linker region in sesquiterpene coumarins is a critical determinant of function. mdpi.com

The Sesquiterpene Moiety: Modifications to the terpene portion are expected to have a profound impact on activity and selectivity. SAR studies of the natural product triptolide revealed that the five-membered unsaturated lactone D-ring is essential for its potent anticancer activity. rsc.org For this compound, the stereochemistry and functionalization of the daucane skeleton are likely critical. Studies on naturally occurring Fukanefuromarin derivatives have suggested that the configuration of the dihydrofuran ring fused to the coumarin can influence inhibitory activity against pro-inflammatory cytokines.

Table 2: SAR Insights from Fukanefuromarin Analogues and Related Compounds

Compound Class Structural Modification Impact on Biological Activity Reference
Synthetic Coumarins Acetylation of hydroxyl groups Enhanced antifungal activity. mdpi.com
Synthetic Coumarins Introduction of geranyl/prenyl groups at 7-OH Size-dependent change in antifungal activity. mdpi.com
Triptolide Analogues Modification of the D-ring (lactone) Essential for potent anticancer activity. rsc.org
Phenolic Acid Esters Number of ring hydroxyls and alkyl chain length Significantly affects antiproliferative and cytotoxic properties. uc.pt
Fraxinellone Analogues Cyclopropanation of the furan (B31954) ring Strengthened insecticidal activity. nih.gov

Future work involving the successful total synthesis of this compound and the semi-synthesis of its analogues will be invaluable for conducting systematic SAR studies to fully elucidate its therapeutic potential.

Structural Diversity and Analogues of Fukanefuromarin D

The Fukanefuromarin Series (e.g., Fukanefuromarin A, B, C, E, F, G, H, I, K, M)

The fukanefuromarin series represents a specific subgroup of sesquiterpene coumarins primarily isolated from the roots of Ferula fukanensis. jst.go.jpnih.govacs.org The initial discovery included Fukanefuromarin A, B, C, and D. nih.govacs.org Subsequent research led to the isolation and characterization of additional members, including Fukanefuromarin E, F, G, H, I, K, and M. jst.go.jpect-journal.kzresearchgate.net These compounds share a common furo[3,2-c]coumarin core linked to a variously modified sesquiterpene chain. nih.govnih.gov For instance, Fukanefuromarin C is a furanocoumarin with a 4,8-dimethyl-4(Z),7-nonadien-6-onyl moiety attached at position 2. nih.gov The variations within the series contribute to a spectrum of biological activities, such as the inhibition of nitric oxide (NO) production. jst.go.jpnih.gov

**Table 1: The Fukanefuromarin Series Isolated from *Ferula fukanensis***

Compound Name Source Plant
Fukanefuromarin A Ferula fukanensis nih.govbiorxiv.org
Fukanefuromarin B Ferula fukanensis nih.gov
Fukanefuromarin C Ferula fukanensis nih.govnih.gov
Fukanefuromarin D Ferula fukanensis nih.govnih.gov
Fukanefuromarin E Ferula fukanensis ect-journal.kznih.gov
Fukanefuromarin F Ferula fukanensis ect-journal.kznih.gov
Fukanefuromarin G Ferula fukanensis ect-journal.kznih.gov
Fukanefuromarin H Ferula fukanensis jst.go.jpnih.gov
Fukanefuromarin I Ferula fukanensis jst.go.jpect-journal.kz
Fukanefuromarin K Ferula fukanensis jst.go.jpmpn.gov.rs
Fukanefuromarin M Ferula fukanensis researchgate.netjst.go.jp

Other Sesquiterpene Coumarins Isolated from Ferula Species

The Ferula genus is a prolific source of sesquiterpene coumarins beyond the fukanefuromarin series. mdpi.comtandfonline.com These compounds are found in various parts of the plants, particularly the roots, and their structures have been elucidated through extensive spectroscopic analysis. mdpi.comtandfonline.comect-journal.kz The diversity is vast, with compounds isolated from numerous species such as F. huber-morathii, F. sinkiangensis, F. teterrima, F. drudeana, F. pseudalliacea, and F. flabelliloba. mdpi.comtandfonline.comjst.go.jpmdpi.comresearchgate.netnih.gov This chemical diversity is significant for chemotaxonomy and for the discovery of new bioactive molecules. mdpi.comjst.go.jp For example, conferol and mogoltadone, isolated from F. huber-morathii, have shown potent cytotoxic activities against several cancer cell lines. mdpi.com

Table 2: Examples of Sesquiterpene Coumarins from Various Ferula Species

Compound Name Ferula Species Source
Conferone F. huber-morathii, F. flabelliloba mdpi.comtandfonline.com
Conferol F. huber-morathii mdpi.com
Feselol F. huber-morathii, F. flabelliloba mdpi.comtandfonline.com
Badrakemone F. huber-morathii mdpi.com
Mogoltadone F. huber-morathii mdpi.com
Farnesiferol A F. huber-morathii mdpi.com
Gummosin F. huber-morathii mdpi.com
Samarcandin (B610672) F. huber-morathii mdpi.com
Isoferterin F. teterrima jst.go.jpnih.gov
Lehmannolol F. teterrima, F. sinkiangensis jst.go.jpnih.gov
Sinkianone F. sinkiangensis jst.go.jpnih.gov
Lehmannolone F. teterrima, F. sinkiangensis jst.go.jpnih.gov
Kamolonol F. pseudalliacea researchgate.net
Szowitsiacoumarin A F. pseudalliacea researchgate.net
Farnesiferon B F. pseudalliacea, F. flabelliloba tandfonline.comresearchgate.net
Flabellilobin A F. pseudalliacea, F. flabelliloba tandfonline.comresearchgate.net
Flabellilobin B F. flabelliloba tandfonline.com

Diastereomers and Stereoisomers: Isolation, Characterization, and Potential Biological Implications

Stereoisomerism plays a crucial role in the structural diversity of natural products, including sesquiterpene coumarins. clockss.orge3s-conferences.org Stereoisomers are compounds with the same molecular formula and connectivity but a different spatial arrangement of atoms. libretexts.org This category includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). libretexts.orgwikipedia.org A molecule with n chiral centers can have up to 2n stereoisomers. openstax.org

The structural diversity of coumarins from the Ferula genus is significantly influenced by the configuration at their asymmetric centers. clockss.orge3s-conferences.org The isolation and characterization of these isomers are critical for understanding their chemical and biological properties. For example, isosamarkandin is a known stereoisomer of samarcandin, differing in the configuration at the C-3' position. clockss.org Similarly, stereoisomers of farnesiferol A have been identified in the roots of Ferula litwinowiana (syn. F. linchewskii). e3s-conferences.org The separation and identification of these closely related compounds rely on meticulous chromatographic techniques and spectroscopic analysis, including X-ray crystallography and circular dichroism measurements, which are essential for determining absolute configurations. jst.go.jpnih.gov

The existence of stereoisomers has profound biological implications, as the specific three-dimensional structure of a molecule dictates its interaction with biological targets like enzymes and receptors. solubilityofthings.comlibretexts.org Diastereomers have different physical properties and can exhibit distinct biological activities. libretexts.org Even subtle changes in stereochemistry can lead to significant differences in efficacy and selectivity. michberk.comnih.gov In the context of sesquiterpene coumarins, different stereoisomers are expected to interact differently with biological systems. This principle suggests that the various isolated stereoisomers of compounds like samarcandin and farnesiferol A could possess unique or varied potencies in their biological effects, such as cytotoxic or anti-inflammatory activities. mdpi.comnih.gov Therefore, the isolation and characterization of each stereoisomer are not merely academic exercises but are fundamental to fully exploring the therapeutic potential of these natural products. openstax.orgnih.gov

Future Research Directions and Challenges in Fukanefuromarin D Research

Further Elucidation of Remaining Stereochemical and Conformational Aspects

A complete understanding of a natural product's biological activity is fundamentally linked to its three-dimensional structure. For complex molecules like Fukanefuromarin D, which possess multiple chiral centers, determining the absolute stereochemistry is a non-trivial but essential task. The biological activity of sesquiterpene coumarins is highly dependent on the stereochemistry of the molecule. biorxiv.org While the planar structure of this compound has been established, its precise absolute configuration may require further validation. Future research must focus on unequivocally determining the stereochemistry at each chiral center. This can be challenging, as overlapping signals in NMR spectra can create ambiguity in 2D NOESY stereochemical assignments for the sesquiterpene nucleus. nih.gov

Advanced techniques such as single-crystal X-ray crystallography would provide definitive proof, but obtaining crystals of sufficient quality can be a significant hurdle. nih.gov An emerging and powerful alternative is microcrystal electron diffraction (MicroED), a technique capable of determining structures from nano- or microcrystals, which are often easier to obtain than larger single crystals. nih.govnih.gov Furthermore, computational studies involving conformational analysis are needed to predict the molecule's most stable three-dimensional shapes in a biological environment. Understanding these preferred conformations is crucial, as the molecule's shape dictates how it interacts with biological targets.

Deeper Mechanistic Insights into Biological Activities at the Molecular Level

Preliminary studies on sesquiterpene coumarins isolated from Ferula species have demonstrated notable anti-neuroinflammatory activity, often by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.govnih.gov The molecular mechanisms for some coumarins involve the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This regulation is often achieved by modulating key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Akt pathways. nih.gov

While it is plausible that this compound shares these mechanisms, this remains to be experimentally verified. A significant future challenge is to move beyond general pathway analysis to identify the specific molecular targets with which this compound directly interacts. Computational approaches, such as molecular docking, can predict binding affinities to potential protein targets, as has been done for other sesquiterpenes against enzymes relevant to diseases. nih.gov These in silico predictions must then be validated through in vitro and cell-based assays to confirm the direct molecular interactions and elucidate the precise mechanism of action.

Discovery of Novel Analogues through Targeted Isolation and Cheminformatic Approaches

The genus Ferula is a rich source of structurally diverse sesquiterpene coumarins, and it is highly probable that numerous analogues of this compound exist in nature. mdpi.com Traditional bioassay-guided fractionation is often time-consuming. A major direction for future research lies in the application of modern analytical and computational strategies for the accelerated discovery of new compounds. nih.gov

One such powerful technique is targeted isolation guided by molecular networking. This cheminformatics approach uses HPLC-PDA-HRMS/MS data to compare the fragmentation spectra of all compounds in an extract. nih.gov By clustering compounds with similar fragmentation patterns, it is possible to identify known compounds and, more importantly, predict the structures of new, related analogues, which can then be specifically targeted for isolation. nih.gov Furthermore, as more compounds are discovered, machine-learning and other in silico models can be developed to predict the biological activities of novel coumarin (B35378) structures, guiding synthetic efforts to create derivatives with improved potency or specificity. chemrxiv.org

Identification and Characterization of Biosynthetic Enzymes and Pathways for Sesquiterpene Coumarins

The biosynthesis of sesquiterpene coumarins is a complex process for which many details remain unknown. biorxiv.orgbiorxiv.org The putative pathway is believed to begin with the farnesylation of a 7-hydroxycoumarin precursor, such as umbelliferone (B1683723). biorxiv.orgresearchgate.net This is followed by the epoxidation of the terminal double bond of the farnesyl group by a sesquiterpene coumarin epoxidase. biorxiv.orgbiorxiv.org The final, and most critical, step is the cyclization of the epoxidized precursor, initiated by protonation and catalyzed by a sesquiterpene coumarin synthase (STCS), also known as a cyclase. biorxiv.orgbiorxiv.org This cyclase dictates the formation of the final, often complex, carbon skeleton.

A significant challenge is that essentially nothing is known about the specific biosynthetic enzymes involved—the farnesyltransferase, epoxidase, and synthase—responsible for producing the vast diversity of these compounds in Ferula and other plants. biorxiv.orgbiorxiv.org Future research must focus on identifying the genes that code for these enzymes. This can be achieved through transcriptomic analysis of Ferula tissues actively producing these compounds, followed by heterologous expression and biochemical characterization of the candidate enzymes. Unraveling this pathway will not only provide fundamental biological knowledge but could also enable the biotechnological production of this compound and its analogues.

Development of Advanced Analytical and Spectroscopic Methodologies for Complex Natural Product Mixtures

The chemical investigation of plants like those from the Ferula genus presents a formidable analytical challenge due to the sheer complexity of the extracts, which contain hundreds of related metabolites. While standard techniques like HPLC and 2D NMR are powerful, they often require laborious isolation of individual compounds for complete characterization. nih.gov

Future progress will depend on the development and application of more advanced and integrated analytical platforms. Non-targeted metabolomics, using techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), can provide a comprehensive snapshot of the metabolites present in different plant species or tissues. nih.gov For definitive structure elucidation from minute quantities of material within a complex mixture, hyphenated techniques are invaluable. The coupling of liquid chromatography with solid-phase extraction and NMR spectroscopy (LC-SPE-NMR) allows for the acquisition of high-quality NMR data from separated peaks without the need for traditional isolation. colab.ws Furthermore, as mentioned for stereochemical analysis, the increasing application of MicroED will be crucial for determining the absolute configuration of novel, minor compounds that can only be isolated in very small amounts. nih.gov These advanced methodologies will be essential for efficiently navigating the chemical complexity of natural extracts to discover and fully characterize new compounds like this compound.

Q & A

[Basic] What validated analytical methods are recommended for confirming the structural identity and purity of Fukanefuromarin D?

Answer:
To confirm structural identity, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (1^1H, 13^{13}C) and 2D (COSY, HSQC, HMBC) NMR analyses provide detailed information on molecular connectivity and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) aids in fragment pattern analysis .
  • X-ray Crystallography: For unambiguous structural determination if single crystals are obtainable .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns with UV/Vis or MS detection; ≥95% purity is standard for pharmacological studies .

Table 1: Comparison of Analytical Techniques for this compound

TechniqueKey MetricsAdvantagesLimitations
NMRChemical shifts, coupling constantsNon-destructive; stereochemical dataRequires pure sample; time-intensive
HRMSExact mass, isotopic patternHigh specificityLimited structural detail
HPLCRetention time, peak areaQuantifies purityRequires reference standards

[Advanced] How can researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

Answer: Contradictions may arise due to variability in experimental design, model systems, or compound sourcing. A systematic approach includes:

Meta-Analysis: Aggregate data from peer-reviewed studies, stratifying by variables like cell lines (e.g., HEK293 vs. HepG2), dosages (IC50_{50} ranges), and exposure times .

Reproducibility Trials: Replicate key studies under controlled conditions, ensuring batch-to-batch consistency in this compound synthesis .

Contextual Evaluation: Assess confounding factors (e.g., solvent effects, serum content in cell media) that may modulate activity .

Mechanistic Profiling: Use omics approaches (transcriptomics, proteomics) to identify upstream targets and pathways, clarifying context-dependent effects .

Methodological Note: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments addressing discrepancies .

[Basic] What in vitro models are appropriate for preliminary screening of this compound’s bioactivity?

Answer:

  • Cell-Based Assays:
    • Cancer: NCI-60 panel for cytotoxicity screening; use MTT or resazurin assays for viability .
    • Anti-Inflammatory: LPS-stimulated RAW264.7 macrophages (measure TNF-α/IL-6 via ELISA) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase activity) with Z’-factor >0.5 to ensure robustness .
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO ≤0.1%) .

[Advanced] How should dose-response studies be designed to evaluate this compound’s efficacy in neurodegenerative models?

Answer:

Model Selection:

  • In Vitro: SH-SY5Y or primary neuronal cultures under oxidative stress (e.g., H2_2O2_2-induced damage) .
  • In Vivo: Transgenic mice (e.g., APP/PS1 for Alzheimer’s) with ethical approval per institutional guidelines .

Dosing Regimen:

  • Test 6–8 concentrations spanning literature-reported IC50_{50} values (e.g., 1 nM–100 µM) .
  • Include time-course analyses (24–72 hours) to capture delayed effects .

Endpoint Metrics:

  • Biochemical: Aβ40/42 levels (ELISA), tau phosphorylation (Western blot) .
  • Behavioral: Morris water maze for cognitive function in vivo .

Statistical Consideration: Use ANOVA with post-hoc Tukey tests; power analysis to determine sample size (α=0.05, β=0.2) .

[Basic] What are the best practices for isolating this compound from natural sources?

Answer:

Extraction: Use non-polar solvents (e.g., dichloromethane) for initial extraction from plant material; optimize via Soxhlet or maceration .

Fractionation:

  • Column Chromatography: Silica gel or Sephadex LH-20 with gradient elution (hexane:ethyl acetate) .
  • Countercurrent Chromatography (CCC): For high-resolution separation of structurally similar analogs .

Validation: Cross-reference retention times and spectral data with published isolates .

[Advanced] What strategies can mitigate off-target effects in this compound’s mechanism-of-action studies?

Answer:

  • Chemical Proteomics: Use affinity-based probes (ABPs) to capture direct binding partners; validate via CRISPR knockout or siRNA silencing .
  • Selectivity Screening: Test against panels of related enzymes/receptors (e.g., KinomeScan for kinase inhibitors) .
  • In Silico Docking: Predict binding poses using AutoDock Vina; prioritize targets with ΔG ≤ -8 kcal/mol .

Table 2: Common Off-Targets and Mitigation Strategies

Off-TargetAssayMitigation Approach
Cytochrome P450sLuminescent CYP450 inhibitionStructure-activity relationship (SAR) optimization
hERG channelPatch-clamp electrophysiologyModify lipophilicity (LogP <5)

[Basic] How should stability studies be conducted for this compound in aqueous solutions?

Answer:

  • Conditions: Test pH (2–9), temperatures (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines) .
  • Analytics: Monitor degradation via HPLC at 0, 1, 3, 7 days; quantify parent compound loss .
  • Stabilizers: Evaluate excipients (e.g., cyclodextrins) for enhanced solubility and shelf life .

[Advanced] What in silico tools are suitable for predicting this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 for bioavailability, BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD): Simulate binding kinetics with target proteins (e.g., GROMACS) .
  • Validation: Compare predictions with in vitro Caco-2 permeability and microsomal stability assays .

[Basic] What ethical guidelines apply to in vivo studies involving this compound?

Answer:

  • Approval: Obtain IACUC or equivalent ethics committee approval before initiating studies .
  • 3Rs Principle: Replace animal models with alternatives (e.g., organoids) where feasible; minimize sample sizes via power analysis .
  • Reporting: Adhere to ARRIVE 2.0 guidelines for transparent data reporting .

[Advanced] How can multi-omics integration clarify this compound’s polypharmacology?

Answer:

Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment .

Proteomics: TMT labeling or SILAC for quantitative protein abundance changes .

Metabolomics: LC-MS/MS to track metabolite flux in treated vs. control systems .

Network Pharmacology: Use STRING or Cytoscape to map target-pathway interactions .

Integration Tool: Implement workflows in KNIME or Galaxy for cross-omics data alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.